molecular formula C12H11N3 B3181557 9H-Carbazole-1,6-diamine CAS No. 91396-84-8

9H-Carbazole-1,6-diamine

Cat. No.: B3181557
CAS No.: 91396-84-8
M. Wt: 197.24 g/mol
InChI Key: MYUJFYRQEXBMJJ-UHFFFAOYSA-N
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Description

9H-Carbazole-1,6-diamine is an organic compound that belongs to the class of carbazole derivatives. Carbazole compounds are known for their unique tricyclic structure, which consists of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-1,6-diamine typically involves the functionalization of carbazole at specific positions. One common method is the direct bromination of carbazole using N-Bromo succinimide (NBS) to obtain 3,6-dibromo-9H-carbazole, followed by amination to introduce the amino groups . Another approach involves the use of nBuLi and N,N,N’,N’-tetramethylethylenediamine (TMEDA) for regioselective dilithiation, followed by electrophilic trapping .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of high-performance reactors and controlled reaction conditions ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole-1,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 9H-Carbazole-1,6-diamine involves its interaction with various molecular targets. In biological systems, it can act as an electron donor or acceptor, facilitating redox reactions. The compound’s unique structure allows it to interact with DNA and proteins, potentially leading to its bioactive properties .

Comparison with Similar Compounds

Uniqueness: 9H-Carbazole-1,6-diamine is unique due to the presence of amino groups at the 1 and 6 positions, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of various advanced materials and bioactive compounds .

Properties

IUPAC Name

9H-carbazole-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUJFYRQEXBMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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